N-Hexanoyl-biotin-lactosylceramide
Description
Molecular Composition and Structural Characteristics
This compound possesses a well-defined molecular composition characterized by the molecular formula C₄₆H₈₂N₄O₁₅S and a molecular weight of 963.23 g/mol. The compound's systematic chemical name, (3aS,4S,6aR)-N-[6-[[(1S,2R,3E)-1-[[(4-O-β-D-Galactopyranosyl-β-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]amino]-6-oxohexyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide, reflects the complex stereochemical arrangement and multiple functional groups present within the molecule. The compound is classified under CAS number 2692623-24-6, providing a unique identifier for this specific chemical entity.
The structural complexity of this compound arises from the integration of three distinct molecular components. The biotin moiety contributes the heterocyclic sulfur-containing tetrahydrothiophene ring system fused to a ureido group, which is characteristic of biotin's molecular architecture. The hexanoyl linker provides a six-carbon aliphatic chain that serves as a spacer between the biotin group and the ceramide backbone. The lactosylceramide component forms the largest portion of the molecule, consisting of a ceramide lipid backbone linked to a disaccharide unit composed of galactose and glucose residues.
The compound's physical state manifests as a solid under standard conditions, with high purity levels exceeding 99% when obtained from specialized chemical suppliers. The molecular structure exhibits both hydrophilic and hydrophobic regions, creating an amphiphilic character that is essential for its membrane interactions and biological functions. The presence of multiple hydroxyl groups, amide linkages, and the carbohydrate moieties contributes to the compound's water solubility in polar organic solvents such as chloroform/methanol mixtures, dimethyl sulfoxide, and dimethylformamide.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄₆H₈₂N₄O₁₅S | |
| Molecular Weight | 963.23 g/mol | |
| CAS Number | 2692623-24-6 | |
| Physical State | Solid | |
| Purity | >99% |
Biotinylation Pattern and Functional Group Orientation
The biotinylation pattern in this compound follows a specific structural arrangement where the biotin moiety is covalently attached to the amine group of the sphingosine backbone through the hexanoyl linker. This biotinylation strategy creates a stable amide bond between the carboxylic acid group of the hexanoyl chain and the primary amine of the sphingosine component. The biotin unit retains its characteristic heterocyclic structure consisting of a sulfur-containing tetrahydrothiophene ring fused to a ureido group, with a carboxylic acid side chain extending from the ring system.
The spatial orientation of the biotin group within the molecule is critically important for its binding properties with avidin, streptavidin, and other biotin-binding proteins. The biotin moiety maintains its native conformation that allows for high-affinity binding interactions, with the binding pocket of these proteins recognizing the specific three-dimensional arrangement of the biotin ring system. The ureido ring, containing the nitrogen-carbon-oxygen-nitrogen functional group sequence, serves as the primary recognition element for protein binding.
The hexanoyl linker plays a crucial role in maintaining proper spatial separation between the biotin recognition element and the lactosylceramide portion of the molecule. This six-carbon spacer reduces steric hindrance that might otherwise interfere with either biotin-protein binding or the biological activity of the lactosylceramide moiety. The linear aliphatic nature of the hexanoyl chain provides conformational flexibility while maintaining sufficient length to minimize cross-interference between the two functional domains.
The carboxylic acid functionality of biotin undergoes transformation during the synthesis process, forming an amide linkage with the hexanoyl spacer. This modification preserves the biotin's binding capability while enabling its incorporation into the larger molecular structure. The resulting biotinylated compound exhibits binding affinity comparable to free biotin, making it suitable for applications requiring specific protein-ligand interactions.
Hexanoyl Chain Configuration and Lipid Solubility
The hexanoyl chain component of this compound consists of a straight-chain saturated fatty acid segment with six carbon atoms, corresponding to hexanoic acid with the molecular formula C₆H₁₂O₂. This medium-chain fatty acid possesses a molecular weight of 116.160 g/mol and exhibits specific physicochemical properties that contribute to the overall solubility characteristics of the biotinylated compound. The hexanoyl chain adopts an extended conformation under physiological conditions, providing optimal spacing between functional domains while contributing to the compound's lipophilic properties.
The incorporation of the hexanoyl linker significantly influences the compound's solubility profile in various solvent systems. The six-carbon aliphatic chain enhances solubility in organic solvents, particularly in chloroform/methanol mixtures at a 9:1 ratio, which represents the optimal solvent system for handling and storage of this compound. The chain length of six carbons provides an ideal balance between hydrophobic character and molecular flexibility, allowing the molecule to partition effectively between aqueous and lipid phases.
The straight-chain configuration of the hexanoyl segment contributes to the compound's ability to interact with lipid membranes and membrane-associated proteins. This structural feature enables the biotinylated lactosylceramide to maintain its biological activity while providing the necessary chemical handle for protein binding studies. The saturated nature of the hexanoyl chain ensures chemical stability under typical storage and experimental conditions.
The hexanoyl chain's contribution to the overall lipid solubility of this compound makes it compatible with membrane systems and lipid-based assays. This property is particularly important for studies involving membrane-bound enzymes and receptor interactions, where the compound must maintain both its binding capabilities and its ability to integrate into lipid environments. The chain length also provides sufficient hydrophobic character to anchor the molecule in membrane systems while allowing the hydrophilic biotin and carbohydrate portions to extend into aqueous phases.
Lactosylceramide Core Architecture and Glycosidic Linkages
The lactosylceramide core of this compound represents a complex glycosphingolipid structure composed of a ceramide lipid backbone linked to a specific disaccharide unit. The ceramide component consists of a sphingosine base connected to a fatty acid through an amide linkage, forming the hydrophobic anchor of the molecule. The disaccharide portion contains two monosaccharide units: galactose and glucose, arranged in a specific β-1,4-glycosidic linkage pattern that defines the lactosylceramide structure.
The glycosidic linkage architecture within the lactosylceramide core follows the characteristic pattern of β-D-galactosyl-(1→4)-β-D-glucosyl-(1↔1)-ceramide. This linkage pattern is established through the enzymatic action of glucosylceramide β-1,4-galactosyltransferase, which catalyzes the addition of galactose to glucosylceramide using uridine diphosphate-galactose as the donor substrate. The β-1,4-glycosidic bond between galactose and glucose creates a rigid disaccharide unit with defined spatial orientation and hydrogen bonding patterns.
The ceramide backbone within the lactosylceramide core provides the primary lipid anchor for membrane association. The sphingosine component contains a long-chain amino alcohol with specific stereochemical configuration, typically featuring an 18-carbon chain with a trans double bond at the 4-position. The fatty acid component attached to the sphingosine varies in chain length, with common variants including 12:0, 16:0, 18:0, 20:0, 22:0, and 24:0 fatty acids. In the case of this compound, the natural fatty acid component may be replaced or modified to accommodate the hexanoyl-biotin substitution at the amine position.
The carbohydrate head group of the lactosylceramide core exhibits specific orientational preferences that influence the compound's biological interactions. The disaccharide unit extends from the ceramide backbone in a manner that positions the hydroxyl groups for optimal hydrogen bonding with membrane components and protein receptors. The lactose portion serves as a recognition element for various biological systems, including pathogen recognition pathways and immune system interactions.
The structural integrity of the lactosylceramide core is maintained through multiple non-covalent interactions, including hydrogen bonding between adjacent hydroxyl groups and van der Waals interactions between the carbohydrate rings. These interactions contribute to the overall stability of the molecule and influence its conformational preferences in different environments. The lactosylceramide core also serves as a biosynthetic precursor for more complex glycosphingolipids, making it a critical intermediate in cellular metabolism.
Properties
Molecular Formula |
C46H82N4O15S |
|---|---|
Molecular Weight |
963 |
Appearance |
Unit:1 mgSolvent:nonePurity:98+%Physical solid |
Synonyms |
N-C6:0-Biotin-beta-D-lactosylceramide |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Hexanoyl-biotin-glucosylceramide
- Structure : C₄₀H₇₂N₄O₁₀S (MW: 801 g/mol).
- Key Differences: Head Group: Contains a glucose residue instead of lactose, altering carbohydrate recognition properties . Source: Semisynthetic (plant-derived) vs. bovine-derived lactosylceramide in N-Hexanoyl-biotin-lactosylceramide . Solubility: Preferentially dissolves in chloroform/methanol (2:1) rather than 9:1 .
- Applications : Used in glucocerebrosidase inhibition studies, relevant to Gaucher disease research .
N-Dodecanoyl-NBD-lactosylceramide
- Structure : C₄₈H₈₁N₅O₁₆ (MW: 984 g/mol).
- Key Differences: Modifications: Features a dodecanoyl (C12:0) acyl chain and an NBD fluorophore instead of biotin . The NBD tag enables fluorescence-based tracking, contrasting with biotin’s affinity-based applications .
- Applications : Membrane dynamics studies using fluorescence microscopy .
N-Octadecanoyl-sulfated-lactosylceramide (SM3)
- Structure: C₄₈H₉₁NO₁₆S (MW: 970 g/mol).
- Key Differences: Modifications: Contains a sulfated group on the lactose head group and an octadecanoyl (C18:0) acyl chain . Solubility: Requires chloroform/methanol/water (2:1:0.1) due to the sulfated group’s polarity .
- Applications : Investigated in sulfatide metabolism and autoimmune disorders .
N-(1-Adamantaneacetyl)-glucosylceramide
N-Hexanoyl-biotin-galactosylceramide
- Structure : Similar backbone but with a galactose head group instead of lactose.
- Key Differences :
- Applications : Studies on myelin formation and Krabbe disease .
Comparative Data Table
Functional and Structural Insights
- Biotin vs. Fluorophore Tags : Biotinylation facilitates pull-down assays and ELISA, while fluorophores (e.g., NBD) enable real-time tracking .
- Acyl Chain Length : Shorter chains (C6:0) enhance solubility, whereas longer chains (C18:0) improve membrane anchoring .
- Head Group Modifications : Sulfation or sugar substitution (glucose/galactose) dictates binding specificity to enzymes or lectins .
Preparation Methods
Acylation of Sphingosine
The hexanoyl group is introduced via N-acylation of sphingosine. A representative protocol involves:
-
Reacting sphingosine (1.0 equiv) with hexanoyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) containing triethylamine (2.0 equiv) at 0°C for 2 hours.
-
Purification by silica gel chromatography (hexane:ethyl acetate, 3:1) yields N-hexanoyl-sphingosine with >90% purity.
Key Considerations :
-
Anhydrous conditions prevent hydrolysis of the acyl chloride.
-
Triethylamine neutralizes HCl, driving the reaction to completion.
Enzymatic Glycosylation to Form Lactosylceramide
Glucosylceramide Synthase (GlcCerS)-Catalyzed Reaction
GlcCerS transfers glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). Adapting methods from:
Galactosylation to Form Lactosylceramide
β-1,4-Galactosyltransferase (GalT1) adds galactose to GlcCer:
-
Reaction Conditions :
-
20 μM GlcCer
-
400 μM UDP-galactose
-
10 mM MnCl₂ in 50 mM cacodylate buffer (pH 6.5)
-
GalT1 enzyme (commercial or recombinant)
-
-
After 90 minutes at 37°C, lactosylceramide is isolated via C18 reverse-phase chromatography.
Optimization Data :
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Mn²⁺ Concentration | 10 mM | 35% |
| pH | 6.5 | 20% |
| Enzyme Source | Recombinant | 50% |
Biotinylation of Lactosylceramide
NHS-Ester Biotin Conjugation
The lactose primary hydroxyl group is modified with biotin using N-hydroxysuccinimide (NHS)-biotin:
-
Procedure :
Yield : 60–70% (HPLC-MS confirmation, [M+H]⁺ = 1224.8 Da).
Enzymatic Biotinylation Using BirA Ligase
For site-specific tagging, a biotin acceptor peptide (BAP) sequence is incorporated into a lactose-modified linker, followed by BirA-catalyzed biotin transfer:
-
Reaction Setup :
-
10 μM BAP-lactosylceramide
-
50 μM biotin-AMP (substrate)
-
2 mM ATP, 10 mM MgCl₂ in Tris-HCl (pH 8.0)
-
BirA ligase (5 U/μL)
-
-
Incubate at 30°C for 2 hours; purify via streptavidin affinity chromatography.
Advantages :
Analytical Characterization
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (500 MHz, CDCl₃):
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
